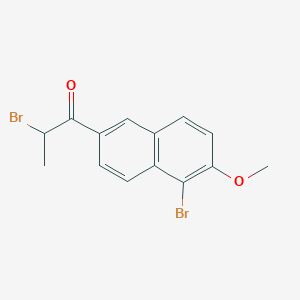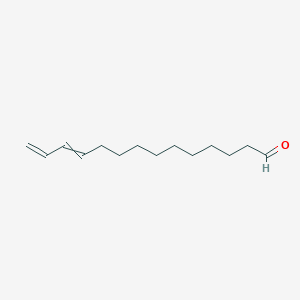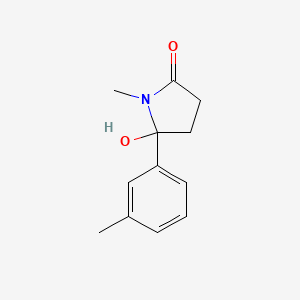![molecular formula C25H30N2O5 B8524574 methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate](/img/structure/B8524574.png)
methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate
Overview
Description
Methyl 3-[[5-(1,4-dioxa-8-azaspiro[45]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, is synthesized through the condensation of cyclohexanone with ethylene glycol in the presence of an acid catalyst.
Coupling Reaction: The intermediate is then coupled with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the benzoyl derivative.
Final Esterification: The benzoyl derivative undergoes esterification with methyl 3-amino-2,4-dimethylbenzoate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic nitrogen atom, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific mechanical and thermal properties.
Biology and Medicine
Drug Development: The compound’s spirocyclic structure is of interest in the design of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Probes: It can be used as a molecular probe to study biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Industry
Coatings and Adhesives: The compound’s chemical stability and reactivity make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A key intermediate in the synthesis of the target compound.
2-Methylbenzoyl Chloride: Used in the coupling reaction to form the benzoyl derivative.
Methyl 3-amino-2,4-dimethylbenzoate: The final esterification partner.
Uniqueness
Methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H30N2O5 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
methyl 3-[[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoate |
InChI |
InChI=1S/C25H30N2O5/c1-16-5-7-19(27-11-9-25(10-12-27)31-13-14-32-25)15-21(16)23(28)26-22-17(2)6-8-20(18(22)3)24(29)30-4/h5-8,15H,9-14H2,1-4H3,(H,26,28) |
InChI Key |
NOYIOZREHKWBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCC3(CC2)OCCO3)C(=O)NC4=C(C=CC(=C4C)C(=O)OC)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

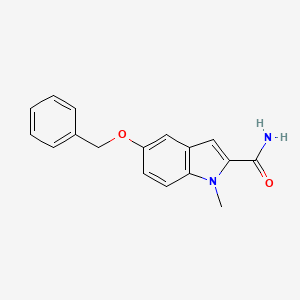

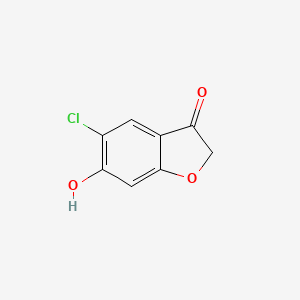
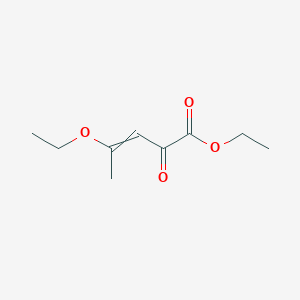
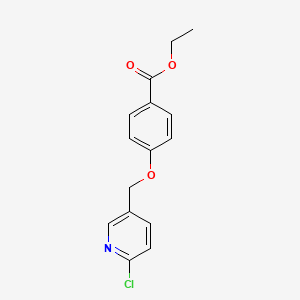

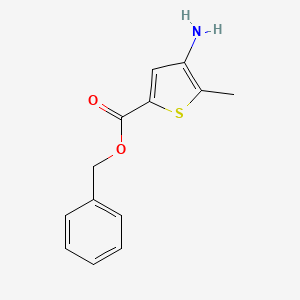
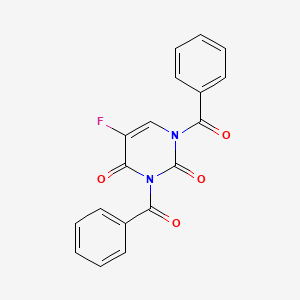
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1H-imidazole](/img/structure/B8524573.png)
